Morazone hydrochloride is classified as an NSAID, which are medications that reduce inflammation, relieve pain, and lower fever. It operates through inhibition of cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins, which are mediators of pain and inflammation. This compound is also categorized under pyrazolone derivatives due to its structural characteristics.
The synthesis of Morazone hydrochloride involves several key steps:
Morazone hydrochloride has a molecular formula of and a molecular weight of approximately 416.964 g/mol. The IUPAC name for the compound is 5-methyl-4-[(3-methyl-2-phenylmorpholin-4-yl)methyl]-2-phenyl-1-pyrazol-3-one hydrochloride. The InChI key for this compound is QPNQBCBHTTYDEN-FJCVKDQNSA-N, which aids in its identification in chemical databases.
Morazone hydrochloride can participate in various chemical reactions:
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. These reactions are typically conducted under controlled temperatures and pH conditions to ensure desired outcomes.
Key products from these reactions include phenmetrazine and other metabolites that retain analgesic properties, distinguishing Morazone hydrochloride from other NSAIDs due to its potential stimulant effects.
Morazone hydrochloride exerts its analgesic effects primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a significant reduction in the production of prostaglandins, which are crucial mediators in the inflammatory response. By decreasing prostaglandin levels, Morazone hydrochloride effectively alleviates pain and reduces inflammation .
Morazone hydrochloride typically appears as white to off-white crystalline powder. Its melting point ranges from 171°C to 172°C, indicating stability at room temperature under proper storage conditions.
The compound is soluble in organic solvents such as methanol and acetone but has limited solubility in water. Its stability profile suggests that it should be stored in a cool, dry place away from light to prevent degradation.
Morazone hydrochloride has several applications across various fields:
Morazone hydrochloride is a nonsteroidal anti-inflammatory drug (NSAID) first developed in the 1950s by the German pharmaceutical company Ravensberg. Patented in 1960 (US Patent 2943022), it was marketed under various brand names including Novartrina, Orsimon, Rosimon-Neu, and Tarcuzate primarily as an analgesic agent [3] [8]. This compound emerged during a period of intensive exploration of pyrazolone derivatives, a class that includes earlier NSAIDs like antipyrine (phenazone). Morazone's development represented a strategic structural modification of these existing therapeutic agents through the incorporation of a morpholine-containing side chain [4]. Chemically identified as 1,5-dimethyl-4-[(3-methyl-2-phenylmorpholin-4-yl)methyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride, morazone hydrochloride has the molecular formula C₂₃H₂₇N₃O₂·HCl and a molecular weight of 413.94 g/mol [8]. Pharmacologically, it belongs to the pyrazolone class of NSAIDs, sharing the characteristic 1,2-dihydropyrazol-3-one core structure while distinguishing itself through the N-substituted morpholine moiety attached at the 4-position of the pyrazolone ring [3] [4]. Its development timeline places it among the second generation of synthetic NSAIDs that followed the initial success of aspirin and other early salicylate derivatives.
The incorporation of the morpholine ring (1-oxa-4-azacyclohexane) into morazone exemplifies a broader trend in NSAID development aimed at optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Morpholine derivatives have played a significant role in pharmaceutical chemistry since the ring structure became commercially available in the United States in 1935 [2]. By 2003, over 100 marketed drugs contained this heterocycle, demonstrating its versatility across multiple therapeutic areas, including inflammation management [2].
The structural flexibility of the morpholine ring enables several key advantages in drug design:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3